1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester is a chemical compound known for its unique structure and properties This compound belongs to the class of indole derivatives, which are widely studied for their biological and chemical significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester typically involves the esterification of 1H-Indole-2-carboxylic acid with 3-(2,5-dihydroxyphenyl) ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The dihydroxyphenyl group can participate in redox reactions, influencing cellular processes. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A biosynthetic precursor of melanins with similar structural features.
2,3-Dihydro-5,6-dihydroxyindole-2-carboxylic acid: Another indole derivative with related properties.
Uniqueness
1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester is unique due to the presence of both the indole ring and the dihydroxyphenyl group, which confer distinct chemical reactivity and biological activities. Its ester form also enhances its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
647862-33-7 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 3-(2,5-dihydroxyphenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-2-22-17(21)16-15(11-5-3-4-6-13(11)18-16)12-9-10(19)7-8-14(12)20/h3-9,18-20H,2H2,1H3 |
InChI Key |
FZCKHLXRGKRMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=C(C=CC(=C3)O)O |
Origin of Product |
United States |
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